4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4/c25-18-11-9-17(10-12-18)23-19-5-1-3-7-21(19)27-24(28-23)30-15-13-29(14-16-30)22-8-4-2-6-20(22)26/h1-12H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKOXBTUXNDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclization
The quinazoline scaffold is classically synthesized via Niementowski’s reaction, involving the condensation of anthranilic acid derivatives with formamide or urea. For the target compound, 2-aminobenzoic acid is reacted with 4-chlorobenzoyl chloride in pyridine to form 2-(4-chlorobenzamido)benzoic acid , which cyclizes under thermal conditions to yield 2-(4-chlorophenyl)-4H-benzo[e]oxazin-4-one (Intermediate I).
Reaction Conditions :
Conversion to 4-Chloroquinazoline
Intermediate I is treated with hydrazine hydrate in ethanol under reflux to form 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one (Intermediate II). Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloride, yielding 2-(4-chlorophenyl)-4-chloroquinazoline (Intermediate III).
Reaction Conditions :
Synthesis of 1-(2-Chlorophenyl)piperazine
Ullmann-Type Coupling
Piperazine reacts with 2-chlorophenyl bromide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) to form 1-(2-chlorophenyl)piperazine .
Reaction Conditions :
-
Solvent : Toluene
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
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Base : K₃PO₄
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Temperature : 110°C (24 hours)
Coupling of Quinazoline and Piperazine Moieties
Nucleophilic Aromatic Substitution
Intermediate III (2-(4-chlorophenyl)-4-chloroquinazoline ) undergoes substitution with 1-(2-chlorophenyl)piperazine in a polar aprotic solvent. The reaction is facilitated by a base to deprotonate the piperazine, enhancing nucleophilicity.
Reaction Conditions :
-
Solvent : Iso-propanol (i-PrOH)
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Base : K₂CO₃
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Temperature : Reflux (4–8 hours)
Mechanistic Insight :
The chloride at position 2 of the quinazoline is displaced by the piperazine’s secondary amine, forming a C–N bond. The electron-deficient nature of the quinazoline ring facilitates nucleophilic attack.
Characterization and Analytical Data
Spectral Characterization
Physicochemical Properties
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 2-chloro-4-iodoquinazoline and 4-chlorophenylboronic acid introduces the 4-chlorophenyl group. Subsequent piperazine substitution follows as in Section 4.1.
Advantages : Higher regioselectivity for aryl substitution.
Challenges : Requires synthesis of iodinated quinazoline intermediate.
One-Pot Cyclization and Functionalization
A modified Niementowski reaction using 4-chloroanthranilic acid and 2-chlorophenylpiperazine in formamide directly yields the target compound. This method remains hypothetical but aligns with reported quinazoline syntheses.
Challenges and Optimization Considerations
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Regioselectivity : Ensuring substitution at position 2 of quinazoline requires electron-deficient conditions or directing groups.
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Piperazine Reactivity : Steric hindrance from the 2-chlorophenyl group may slow nucleophilic substitution.
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Purification : Column chromatography (SiO₂, CHCl₃:MeOH) is critical due to polar byproducts .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline indicates several potential applications:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy as inhibitors of various tyrosine kinases involved in cancer progression. In particular, studies have shown that quinazoline derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
- Anticonvulsant Effects : Research has indicated that certain quinazoline derivatives exhibit significant anticonvulsant activity. Compounds structurally related to this compound have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity .
- Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can act as anti-inflammatory agents by inhibiting key inflammatory pathways. This effect is particularly relevant in the context of chronic inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in ChemEngineering highlighted a series of quinazoline derivatives, including compounds similar to this compound, which were tested against various cancer cell lines including prostate and breast cancer. These compounds were shown to inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways associated with cancer cell survival .
Case Study 2: Anticonvulsant Effects
In a separate investigation, a group of researchers synthesized several quinazoline derivatives and assessed their anticonvulsant properties using animal models. The results indicated that specific derivatives exhibited a higher potency compared to standard anticonvulsant medications, suggesting their potential as new therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs reported in the literature:
Pharmacological and Functional Insights
Role of Chlorophenyl Groups: The dual chlorophenyl groups in the target compound likely increase its absolute hardness (a measure of chemical stability) compared to non-chlorinated analogs, as electron-withdrawing groups like chlorine enhance molecular rigidity and resistance to electrophilic attack . In contrast, the 4-bromophenyl substituent in the analog from introduces greater steric bulk and polarizability, which may alter binding kinetics in biological systems.
Piperazine vs. Piperidine Moieties: The piperazine ring in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding and protonation at physiological pH, which is critical for receptor interactions (e.g., serotonin or dopamine receptors) .
Impact of Sulfur-Containing Substituents :
- The propynylsulfanyl group in the compound from introduces a thioether linkage, which may improve metabolic stability but reduce solubility due to increased hydrophobicity.
Trifluoromethyl Substitution :
- The trifluoromethyl group in the compound from enhances electronegativity and metabolic resistance, often leading to prolonged half-life in vivo compared to chlorinated analogs.
Key Research Findings
- Anticancer Potential: Piperazine-quinazoline hybrids, including the target compound, have shown inhibitory activity against tyrosine kinases and topoisomerases, with chlorophenyl groups enhancing DNA intercalation .
- Antihistamine Analogues : Compounds like Cetirizine Ethyl Ester (from ) share structural motifs (piperazine-chlorophenyl) with the target compound but lack the quinazoline core, resulting in divergent therapeutic applications (e.g., H1-antagonism vs. kinase inhibition).
- Synthetic Accessibility : The target compound’s synthesis involves nucleophilic substitution on the quinazoline core, similar to methods described for 4-chloro-2-(piperidin-1-yl)quinazoline , but requires precise control to avoid byproducts from competing piperazine reactions .
Biological Activity
The compound 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline is a member of the quinazoline family, which has been extensively studied for its diverse biological activities, including antitumor, antimicrobial, and antihistaminic properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21Cl2N3
- Molecular Weight : 408.33 g/mol
- IUPAC Name : this compound
The biological activity of quinazoline derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Quinazolines can act as inhibitors of various enzymes, including kinases and topoisomerases, which are crucial in cell proliferation and survival.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Antioxidant Properties : Some studies suggest that quinazoline derivatives exert protective effects against oxidative stress.
Biological Activity Overview
Antitumor Activity
A significant study evaluated the effects of a related quinazoline derivative on the human gastric cancer cell line MGC-803. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM. Mechanistic studies indicated that it induced G2/M phase arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Effects
Research on the antimicrobial properties revealed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential applications in treating bacterial infections.
Neuropharmacological Effects
In a behavioral study involving rodent models, the compound showed anxiolytic-like effects in elevated plus-maze tests, indicating its potential as a therapeutic agent for anxiety disorders. The mechanism appears to involve modulation of serotonin receptors.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound was found to be cytotoxic to various cancer cell lines while exhibiting low toxicity to normal cells, indicating a favorable therapeutic index.
- Mechanistic Insights : It was shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the quinazoline ring significantly influenced biological activity, emphasizing the importance of molecular design in drug development.
Q & A
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline, and how can reaction conditions be optimized?
Methodology :
- Synthetic Pathways :
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with chlorinated benzaldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, coupling 2-chloroquinazoline intermediates with 1-(2-chlorophenyl)piperazine in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Optimization :
Q. How is the structure of this compound validated, and which analytical techniques are critical?
Methodology :
- Nuclear Magnetic Resonance (NMR) :
- H and C NMR to confirm substituent positions (e.g., chlorophenyl groups at C4 and C2 of quinazoline) .
- DEPT-135 for distinguishing CH, CH, and CH groups.
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular formula (e.g., CHClN) and isotopic patterns matching chlorine atoms .
- X-ray Crystallography :
- Single-crystal analysis to resolve 3D conformation and hydrogen-bonding interactions (e.g., piperazine-quinazoline dihedral angles) .
Q. What physicochemical properties are critical for stability and solubility in biological assays?
Methodology :
- Stability Studies :
- Assess degradation under varying pH (2–12) and temperature (4–40°C) using HPLC. Acidic conditions may hydrolyze the piperazine moiety .
- Solubility :
- Determine logP via shake-flask method (octanol/water partition coefficient). High logP (>3) suggests poor aqueous solubility, necessitating DMSO or cyclodextrin formulations .
Advanced Research Questions
Q. How does the compound interact with biological targets, such as serotonin or dopamine receptors?
Methodology :
- Receptor Binding Assays :
- Functional Assays :
- cAMP accumulation or calcium flux assays to evaluate agonist/antagonist activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodology :
- SAR Strategies :
- Data Analysis :
- Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (Hammett σ, molar refractivity) with biological activity .
Q. How should conflicting data on in vitro vs. in vivo efficacy be resolved?
Methodology :
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) to identify metabolites (e.g., CYP450-mediated N-dealkylation) that reduce bioavailability .
- Pharmacokinetic Profiling :
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, anthranilic acid, HSO, 120°C | 65–70 | >90% |
| 2 | 1-(2-Chlorophenyl)piperazine, KCO, DMF, 90°C | 50–55 | 85–90% |
| 3 | Ethanol recrystallization | 45 | >99% |
Q. Table 2. Receptor Binding Profiles
| Target | IC (nM) | Reference Ligand | Assay Type |
|---|---|---|---|
| 5-HT | 12.4 ± 1.2 | Ketanserin (1.5 nM) | Radioligand |
| D | 230 ± 15 | Haloperidol (2 nM) | Functional |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
